molecular formula C21H21NO4S2 B2394067 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide CAS No. 896338-92-4

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide

Cat. No. B2394067
CAS RN: 896338-92-4
M. Wt: 415.52
InChI Key: UPMRABDERPPNCM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET belongs to the class of organic compounds known as benzamides, which are commonly used in medicinal chemistry.

Scientific Research Applications

Antiplatelet Agents

A series of derivatives, including 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds were designed based on structural design principles in medicinal chemistry and showed varying levels of activity in antiplatelet aggregation assays. Notably, certain compounds demonstrated significant antiplatelet activity without obvious cell toxicity, indicating their potential as safer and more effective antiplatelet agents (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Imaging Probes

The derivative 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been used as a selective molecular imaging probe for serotonin 1A receptors in the brain. This research has contributed to the understanding of receptor densities in Alzheimer's disease patients, highlighting the compound's utility in neuroscientific studies (Kepe et al., 2006).

Corrosion Inhibition

N-Phenyl-benzamide derivatives with various substituents, including methoxy groups, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the relationship between molecular structure and corrosion inhibition efficiency, showcasing the application of such compounds in materials science (Mishra et al., 2018).

Selective Histone Deacetylase Inhibitors

Compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating potential therapeutic applications for Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

Chemosensors for Metal Ions

4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine derivatives have been identified as highly selective chemosensors for silver ions, utilizing intramolecular charge transfer mechanisms. Such compounds offer applications in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

Mechanism of Action

Target of Action

A structurally similar compound, 4-methoxy-n-((thiophen-2-yl)methyl)benzenamine, has been found to be a highly selective chemosensor for ag+ ions .

Mode of Action

Upon binding to Ag+ ions, a strong fluorescent enhancement is observed, which is attributed to an increase in intramolecular charge transfer (ICT) . This suggests that the compound might interact with its targets through a similar ICT mechanism, leading to observable changes.

Pharmacokinetics

A structurally similar compound, [11c]4-methoxy-n-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, has been evaluated as a brain penetrant pet ligand , suggesting that the compound might have similar properties.

Result of Action

The observed fluorescent enhancement upon binding to ag+ ions suggests that the compound could potentially be used as a fluorescent marker or sensor in cellular studies .

Action Environment

Environmental factors such as the presence of different metal ions could influence the compound’s action, efficacy, and stability. For instance, the compound has been found to selectively interact with Ag+ ions over other metal ions , suggesting that the presence of Ag+ ions in the environment could enhance the compound’s efficacy.

properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-15-5-11-18(12-6-15)28(24,25)20(19-4-3-13-27-19)14-22-21(23)16-7-9-17(26-2)10-8-16/h3-13,20H,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRABDERPPNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide

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